molecular formula C24H26N4O3S B2519468 5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide CAS No. 902505-23-1

5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide

Cat. No.: B2519468
CAS No.: 902505-23-1
M. Wt: 450.56
InChI Key: QWDNPJGBIHWFGK-UHFFFAOYSA-N
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Description

5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide is a useful research compound. Its molecular formula is C24H26N4O3S and its molecular weight is 450.56. The purity is usually 95%.
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Biological Activity

The compound 5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide is a complex organic molecule that belongs to the class of pyrimidine derivatives. This class has garnered significant attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O2SC_{19}H_{24}N_4O_2S. The structure features a pyrimidine core with various substituents that contribute to its biological activity. The presence of the methoxy group and thioxo moiety is particularly notable as they are often associated with enhanced biological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of pyrimidine derivatives. Although specific data on the compound is limited, related compounds have shown promising results against various bacterial strains. For instance:

  • Structure Activity Relationship (SAR) Studies : Research indicates that modifications at specific positions on the pyrimidine ring significantly affect antimicrobial efficacy. Compounds similar to the one have demonstrated activity against Escherichia coli, Staphylococcus aureus, and Candida albicans .
CompoundBacterial Strains TestedMIC (μg/mL)
Pyrimidine Derivative AE. coli, S. aureus75
Pyrimidine Derivative BC. albicans50

Cytotoxic Activity

The cytotoxic effects of related compounds have been assessed using various cancer cell lines. Notably:

  • HeLa Cell Line : Compounds with similar structural features exhibited significant cytotoxicity against HeLa cells, suggesting that the thioxo and methoxy groups may enhance their interaction with cellular targets .
CompoundCell LineIC50 (μM)
Thiadiazole DerivativeHeLa10
Indole-based CompoundHeLa15

The biological activity of pyrimidine derivatives often involves multiple mechanisms:

  • Inhibition of Nucleic Acid Synthesis : Many pyrimidine derivatives disrupt DNA or RNA synthesis in microbial and cancer cells.
  • Enzyme Inhibition : Compounds can inhibit key enzymes involved in metabolic pathways, leading to cell death.
  • Membrane Disruption : Some derivatives affect cell membrane integrity, further contributing to their antimicrobial properties.

Study 1: Antimicrobial Efficacy

A study conducted by Nagaraj and Reddy demonstrated that certain pyrimidine derivatives were effective against pathogenic bacteria due to their structural components . The results indicated that compounds with a methoxy group showed enhanced antibacterial activity.

Study 2: Cytotoxicity Assessment

In another investigation by Ramiz et al., various substituted pyrimidines were evaluated for their cytotoxic effects on cancer cell lines. The study highlighted that specific substitutions could lead to increased potency against HeLa cells .

Properties

CAS No.

902505-23-1

Molecular Formula

C24H26N4O3S

Molecular Weight

450.56

IUPAC Name

5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methylphenyl)methyl]pentanamide

InChI

InChI=1S/C24H26N4O3S/c1-15-6-8-16(9-7-15)14-25-20(29)5-3-4-12-28-23(30)22-21(27-24(28)32)18-13-17(31-2)10-11-19(18)26-22/h6-11,13,26H,3-5,12,14H2,1-2H3,(H,25,29)(H,27,32)

InChI Key

QWDNPJGBIHWFGK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CCCCN2C(=O)C3=C(C4=C(N3)C=CC(=C4)OC)NC2=S

solubility

not available

Origin of Product

United States

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